molecular formula C4H10O3S B154702 Propyl methanesulfonate CAS No. 1912-31-8

Propyl methanesulfonate

Cat. No. B154702
CAS RN: 1912-31-8
M. Wt: 138.19 g/mol
InChI Key: DKORSYDQYFVQNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methanesulfonate derivatives can involve various strategies. For instance, the synthesis of bis(4-methylphenylsulfonimidoyl)methane, a compound related to propyl methanesulfonate, is described with two different synthetic routes, leading to either racemic or enantiomerically pure compounds . This highlights the versatility in the synthesis of methanesulfonate derivatives, which could be applicable to the synthesis of propyl methanesulfonate.

Molecular Structure Analysis

The molecular structure of methanesulfonate derivatives is crucial for their reactivity. For example, the crystal structure of 4-nitrophenyl[bis(ethylsulfonyl)]methane shows intermolecular CH…O interactions, which are significant in the formation of hydrogen-bonded complexes with strong organic bases . This suggests that the molecular structure of propyl methanesulfonate would also play a key role in its chemical behavior.

Chemical Reactions Analysis

Methanesulfonate derivatives participate in a variety of chemical reactions. Methanetrisulfonic acid, a related compound, is an effective catalyst in Wagner-Meerwein rearrangements, Friedel-Crafts alkylations, and acylation reactions, with applications in vitamin E synthesis . Similarly, methanesulfonic acid is used in the reductive ring-opening of O-benzylidene acetals . These examples demonstrate the broad reactivity of methanesulfonate derivatives, which could extend to propyl methanesulfonate.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonate derivatives are influenced by their strong acidic nature. Methanesulfonic acid is a stable strong acid and plays a significant role in the biogeochemical cycling of sulfur . The stability and acidity of methanesulfonate derivatives are important for their use in various chemical processes and could be relevant to the properties of propyl methanesulfonate.

Scientific Research Applications

"Greener" Friedel-Crafts Acylations

Methanesulfonic anhydride is used for promoting Friedel-Crafts acylation, a key reaction in organic chemistry, to synthesize aryl ketones. This process is notable for producing minimal waste and not requiring metallic or halogenated components, making it more environmentally friendly (Wilkinson, 2011).

Electrochemical Performance in Batteries

Propargyl methanesulfonate (PMS) has been studied as an electrolyte additive to enhance the interfacial performance between electrolyte and lithium titanate (Li4Ti5O12, LTO) electrodes in batteries. PMS is found to improve cyclability and creates a solid electrolyte interface, contributing to better battery performance (Wang et al., 2017).

Catalyst in Esterification

Copper methanesulfonate is utilized as a catalyst in the esterification of carboxylic acids with alcohols. Its advantages include easy recovery and excellent reusability, making it a more efficient choice compared to traditional Lewis acid catalysts (Jiang, 2005).

Genotoxicity Assessment

Methanesulfonic acid esters, including propyl methanesulfonate, are evaluated for genotoxic effects using in vitro methods such as the Ames mutagenicity test and the micronucleus test. This research is crucial in understanding the potential health risks associated with these compounds (Glowienke et al., 2005).

Biomass Conversion

Methanesulfonic acid (MSA) is compared with sulfuric acid for converting glucose and xylose mixtures into levulinic acid and furfural. MSA presents a viable alternative due to minimal corrosion and disposal issues, making it suitable for industrial biomass conversion processes (Rackemann et al., 2014).

Catalysis in Glycosylation

Glycosyl methanesulfonates are used in regio- and stereoselective couplings with various acceptors, catalyzed by diarylborinic acid. This method is important in the field of carbohydrate chemistry, enabling the synthesis of complex sugars under mild conditions (D’Angelo & Taylor, 2016).

Alkylation in Organic Synthesis

Methanesulfonic acid (MSA) is used as a catalyst for the electrophilic addition of long-chain olefins to benzene, demonstrating an environmentally benign alkylation route. This method highlights MSA's role in facilitating organic synthesis with reduced environmental impact (Luong et al., 2004).

Protection of Phenols

Methanesulfonic acid has been shown to be an effective protecting group for phenols. A mild protocol for the chemoselective deprotection of aryl methanesulfonates is developed, expanding the utility of methanesulfonate in organic synthesis (Ritter et al., 2004).

Safety And Hazards

Propyl methanesulfonate is harmful if swallowed . It is recommended to not eat, drink or smoke when using this product . After handling, wash skin thoroughly . If swallowed, call a POISON CENTER/doctor if you feel unwell and rinse mouth .

properties

IUPAC Name

propyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3S/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKORSYDQYFVQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4031770
Record name Propyl methanesulfonate
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Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl methanesulfonate

CAS RN

1912-31-8
Record name Propyl methanesulfonate
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Record name N-propyl methane sulfonate
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Record name Propyl methanesulfonate
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Record name Propyl methanesulfonate
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Record name Propyl methanesulphonate
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Record name PROPYL METHANESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
557
Citations
UH Ehling, DG Doherty, HV Malling - Mutation Research/Fundamental and …, 1972 - Elsevier
… n-Propyl methanesulfonate (PMS) and isopropyl methanesulfonate (iPMS) induce dominant-… mutagenic action of n- and iso-propyl methanesulfonate in mice, Pro(. 12th Intern. Congr. …
Number of citations: 64 www.sciencedirect.com
T Gichner, J Veleminsky, V Pokorny, J Švachulová - Radiation Botany, 1972 - Elsevier
Barley seeds were treated with propyl methanesulfonate (PMS) or isopropyl methanesulfonate (iPMS), washed for 0–24 hr and sown wet or redried to 15 per cent moisture and stored at …
Number of citations: 6 www.sciencedirect.com
T Nagao, K Fujikawa - Mutation Research/Fundamental and Molecular …, 1990 - Elsevier
Male ICR mice were intraperitoneally injected with TEM, MMC, ENU, PCZ, or PMS and mated to untreated females of the same strain on days 64–80 after the treatment. Copulations …
Number of citations: 36 www.sciencedirect.com
VN Soyfer, GV Krausse, AA Pokrovskaya… - Mutation Research …, 1977 - Elsevier
… and simultaneous recovery of chromosomal aberrations were studied after treatment of barley seeds with the monofunctional alkylating chemical mutagen, propyl methanesulfonate in …
Number of citations: 24 www.sciencedirect.com
UH Ehling, A Neuhäuser-Klaus - Mutation Research/Fundamental and …, 1995 - Elsevier
… n-Propyl methanesulfonate (nPMS) and isopropyl methanesulfonate (iPMS) induce dominant lethal and … mutations by n-propyl methanesulfonate and isopropyl methanesulfonate, …
Number of citations: 33 www.sciencedirect.com
GA Sega, JG Owens, RB Cumming - Mutation Research/Fundamental and …, 1976 - Elsevier
In vivo DNA repair occurring in early spermatid stages of the mouse has been studied with four mutagens that are chemical homologs: MMS, EMS, PMS and IMS. Using the well-studied …
Number of citations: 100 www.sciencedirect.com
G Chuchani, RM Domínguez - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
The elimination kinetics of 3-(methoxycarbonyl)propyl methanesulfonate have been determined in a static system over the temperature range of 289.3–329.8 C and pressure range of 43…
Number of citations: 5 pubs.rsc.org
G Chuchani, S Pekerar, RM Dominguez… - The Journal of …, 1989 - ACS Publications
The gas-phase elimination kinetics of eight primary alkyl methanesulfonates were studied in a seasoned, static reaction vessel over the temperature range of 280.6-350.2 C and the …
Number of citations: 18 pubs.acs.org
WE Truce, LW Christensen - The Journal of Organic Chemistry, 1968 - ACS Publications
… Indeed, Table II shows that in propyl methanesulfonate (3) the hydrogens involved … A comparison of the mass spectra of ethyl methanesulfonate and n-propyl methanesulfonate (Figures …
Number of citations: 23 pubs.acs.org
H Hoppe IV, TR Skopeck, HL Liber, WG Thilly - Cancer Research, 1978 - AACR
Concentration dependence of mutation in equigenerational exposures to methyl, ethyl, propyl, and butyl methanesulfonates has been determined in diploid human lymphoblasts and …
Number of citations: 15 aacrjournals.org

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